Triptolide

Catalog No.
S545944
CAS No.
38748-32-2
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptolide

CAS Number

38748-32-2

Product Name

Triptolide

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DFBIRQPKNDILPW-CIVMWXNOSA-N

SMILES

O=C(OC1)C2=C1[C@@](C[C@H]3[C@]4(O3)[C@@]5(O6)[C@@H]6[C@H](O7)[C@@]7(C(C)C)[C@H]4O)([H])[C@]5(C)CC2

Solubility

Soluble in DMSO, not in water

Synonyms

PG490; PG-490; PG 490; NSC163062; NSC-163062; NSC 163062; Tripterygium wilfordii; Triptolide.

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C

Description

The exact mass of the compound Triptolide is 360.15729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163062. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triptolide is a natural product extracted from the Tripterygium wilfordii plant, traditionally used in Chinese medicine []. However, recent scientific research has revealed a wide range of potential therapeutic applications for triptolide, making it a molecule of significant interest. Here, we explore some of the key areas of scientific research involving triptolide:

Anti-Cancer Properties

Triptolide has been shown to possess anti-cancer properties in various studies. It can induce cell death in cancer cells through multiple mechanisms, including inhibiting cell proliferation, promoting apoptosis (programmed cell death), and disrupting angiogenesis (the formation of new blood vessels that tumors need to grow) [, ]. Research is ongoing to investigate the effectiveness of triptolide in different cancer types, either alone or in combination with other therapies [].

Anti-Inflammatory Effects

Triptolide exhibits anti-inflammatory properties, potentially making it beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease. Studies suggest it can suppress the activity of inflammatory pathways and the production of inflammatory mediators [, ]. However, further research is needed to determine the optimal dosage and delivery methods for triptolide in treating inflammatory diseases.

Neuroprotective Potential

Some scientific research suggests that triptolide might have neuroprotective effects. Studies have shown that it can protect nerve cells from damage caused by various factors, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. More research is needed to understand the underlying mechanisms and translate these findings into potential treatments for neurological disorders.

Additional Areas of Investigation

Triptolide's diverse biological effects are being explored in other areas of scientific research. These include investigations into its potential benefits for treating fibrosis (excessive scar tissue formation) [], viral infections, and autoimmune diseases. However, these investigations are still in the pre-clinical stages, and further research is necessary to determine triptolide's safety and efficacy in these contexts.

Triptolide is a bioactive compound derived from the Chinese medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine. It is classified as a diterpene triepoxide and is characterized by its unique structure, which includes three epoxy groups and an α, β-unsaturated five-membered lactone ring. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, immunosuppressive, contraceptive, and antitumor activities .

Triptolide exhibits a multifaceted mechanism of action. It primarily functions as a potent inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key protein complex involved in inflammation and immune response [, ]. By inhibiting NF-κB, triptolide can downregulate the expression of genes associated with inflammation and immune cell activation. Additionally, triptolide can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation [].

, particularly degradation processes influenced by environmental conditions such as pH and solvent type. For instance, it exhibits the fastest degradation at pH 10 and is more stable at pH 6. The primary degradation pathway involves the opening of the C12 and C13 epoxy groups, leading to the formation of degradation products like triptriolide and triptonide . These reactions are essential for understanding its stability and potential therapeutic applications.

Triptolide's biological activities are extensive. It has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase. Additionally, it inhibits RNA polymerase II-mediated transcription by covalently binding to human XPB (also known as ERCC3), a subunit of the transcription factor TFIIH. This action disrupts nucleotide excision repair mechanisms and contributes to its antitumor effects . Furthermore, triptolide exhibits immunosuppressive properties, making it a candidate for treating autoimmune diseases .

The synthesis of triptolide has been a focus of research due to its complex structure. Various methods have been developed, including:

  • Natural Extraction: Obtaining triptolide from Tripterygium wilfordii through solvent extraction methods.
  • Chemical Synthesis: Several synthetic routes have been proposed, with recent advancements leading to more efficient processes that avoid lengthy steps and harsh conditions .
  • Biosynthesis: Utilizing synthetic biology techniques to produce triptolide or its precursors at high yields has emerged as a promising approach .

These methods aim to meet the increasing demand for triptolide in clinical applications.

Triptolide has several applications in medicine:

  • Cancer Treatment: Its ability to induce apoptosis makes it a potential candidate for cancer therapy.
  • Autoimmune Disorders: Due to its immunosuppressive effects, triptolide is being investigated for conditions like rheumatoid arthritis and lupus .
  • Anti-inflammatory Agents: It is used in formulations aimed at reducing inflammation in various diseases.

Emerging research also explores its use in nanomedicine for targeted drug delivery systems .

Studies on triptolide interactions reveal its complex pharmacodynamics. For instance, it can enhance the efficacy of certain chemotherapeutic agents while also exhibiting hepatotoxicity and nephrotoxicity at higher doses . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Triptolide shares similarities with other natural compounds but maintains unique structural features that contribute to its distinct biological activities. Here are some comparable compounds:

CompoundStructure TypeKey ActivitiesUniqueness of Triptolide
PaclitaxelTaxaneAntitumorDiterpene structure with triepoxide
ArtemisininSesquiterpeneAntimalarialUnique epoxy groups
CurcuminDiarylheptanoidAnti-inflammatoryStronger immunosuppressive effects
ForskolinDiterpeneLipolytic agentMore potent in inducing apoptosis

Triptolide's unique triepoxide structure enhances its interaction with biological targets compared to these compounds, making it particularly effective against certain types of cancer cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.15728848 g/mol

Monoisotopic Mass

360.15728848 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19ALD1S53J

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (25%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

38748-32-2

Wikipedia

Triptolide

Dates

Modify: 2023-08-15
1: Zheng Y, Zhang WJ, Wang XM. Triptolide with potential medicinal value for diseases of the central nervous system. CNS Neurosci Ther. 2013 Feb;19(2):76-82. doi: 10.1111/cns.12039. Epub 2012 Dec 18. Review. PubMed PMID: 23253124.
2: Tang W, Zuo JP. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8). Acta Pharmacol Sin. 2012 Sep;33(9):1112-8. doi: 10.1038/aps.2012.108. Epub 2012 Aug 27. Review. PubMed PMID: 22922344.
3: Han R, Rostami-Yazdi M, Gerdes S, Mrowietz U. Triptolide in the treatment of psoriasis and other immune-mediated inflammatory diseases. Br J Clin Pharmacol. 2012 Sep;74(3):424-36. doi: 10.1111/j.1365-2125.2012.04221.x. Review. PubMed PMID: 22348323; PubMed Central PMCID: PMC3477344.
4: Zhou ZL, Yang YX, Ding J, Li YC, Miao ZH. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. Nat Prod Rep. 2012 Apr;29(4):457-75. doi: 10.1039/c2np00088a. Epub 2012 Jan 23. Review. PubMed PMID: 22270059.
5: Liu Q. Triptolide and its expanding multiple pharmacological functions. Int Immunopharmacol. 2011 Mar;11(3):377-83. doi: 10.1016/j.intimp.2011.01.012. Epub 2011 Jan 19. Review. PubMed PMID: 21255694.
6: Pan J. RNA polymerase - an important molecular target of triptolide in cancer cells. Cancer Lett. 2010 Jun 28;292(2):149-52. doi: 10.1016/j.canlet.2009.11.018. Epub 2010 Jan 4. Review. PubMed PMID: 20045594.
7: Qiu D, Kao PN. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f. Drugs R D. 2003;4(1):1-18. Review. PubMed PMID: 12568630.
8: Chen BJ. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F. Leuk Lymphoma. 2001 Jul;42(3):253-65. Review. PubMed PMID: 11699390.
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